2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
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Overview
Description
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Formation of Thiazolidinone Ring: This can be achieved by reacting a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Acylation: The thiazolidinone intermediate can then be acylated with an acyl chloride or anhydride to introduce the acetamide group.
Nitration and Methoxylation: The aromatic ring can be functionalized with nitro and methoxy groups through nitration and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might introduce carboxyl or hydroxyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide would depend on its specific biological target. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Lacks the aromatic substitutions.
N-(4-methoxy-2-nitrophenyl)acetamide: Lacks the thiazolidinone ring.
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide: Lacks the methoxy and nitro groups.
Uniqueness
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of the thiazolidinone ring with the specific aromatic substitutions. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C12H12N4O5S |
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Molecular Weight |
324.31 g/mol |
IUPAC Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H12N4O5S/c1-21-6-2-3-7(8(4-6)16(19)20)14-10(17)5-9-11(18)15-12(13)22-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18) |
InChI Key |
KJVRXZNLRKEHCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2)[N+](=O)[O-] |
Origin of Product |
United States |
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